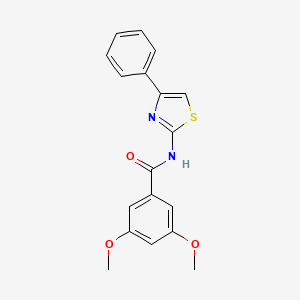

3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-22-14-8-13(9-15(10-14)23-2)17(21)20-18-19-16(11-24-18)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKQGHFQMVAECX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Coupling with Benzamide: The synthesized thiazole derivative is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Indeno[1,2-d]thiazole Derivatives

Compounds in feature an indeno[1,2-d]thiazole scaffold fused to the thiazole ring. For example:

- 3,5-Dimethoxy-N-(6-methyl-8H-indeno[1,2-d]thiazol-2-yl)benzamide (7d): Incorporates a methyl group at the 6-position of the indeno-thiazole system. The compound was synthesized in 47% yield via DCM elution, suggesting moderate synthetic efficiency .

- N-(6-Chloro-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide (7e): A chloro substituent at the 6-position introduces electron-withdrawing effects, which may alter electronic distribution and reactivity. The lower yield (39%) compared to 7d could reflect challenges in introducing halogens .

Piperazine and Naphthalene Substitutions

- 3,5-Dimethoxy-N-[5-(4-methylpiperazin-1-yl)-4-phenyl-1,3-thiazol-2-yl]benzamide dihydrochloride () : The 4-methylpiperazine group enhances solubility via protonation (as a dihydrochloride salt) and introduces basicity, which could improve bioavailability. This modification is advantageous for drug candidates requiring aqueous solubility .

Modifications on the Benzamide Moiety

- Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate (): Replaces the 3,5-dimethoxybenzamide with a pyrrole-2-carboxylate ester. This introduces hydrogen-bonding capabilities via the ester and pyrrole NH, which may influence target affinity.

- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(4-methylthiazol-2-yl)benzamide (): Substitutes the benzamide with a pyrazole ring, introducing additional hydrogen-bond donors/acceptors. The pyrazole’s planar structure may enhance π-π stacking interactions in kinase targets .

Chain-Linked Substituents

- N-(4-(2-((5-Chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide (): Incorporates a 2-oxoethylamino linker with a chloro-methylphenyl group. This flexible chain may improve binding to conformational pockets in enzymes or receptors, though it increases molecular weight (445.9 g/mol) and complexity .

Molecular Properties

- Lipophilicity : The target compound and its naphthalene analog share identical XLogP3 values, but the naphthalene derivative’s larger aromatic system may enhance membrane penetration.

- Polar Surface Area : A TPSA of 88.7 Ų (target compound) suggests moderate polarity, balancing solubility and permeability.

Biological Activity

3,5-Dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on available literature.

Synthesis

The synthesis of 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves several steps that include the formation of the thiazole ring and subsequent modifications to introduce the methoxy and phenyl substituents. The general synthetic route can be summarized as follows:

- Formation of Thiazole Ring : The thiazole moiety is synthesized through a condensation reaction involving appropriate thioamide and aldehyde precursors.

- Benzamide Formation : The thiazole derivative is then reacted with a substituted benzoyl chloride or an equivalent to form the benzamide linkage.

- Introduction of Methoxy Groups : The methoxy groups are introduced via methylation reactions using methyl iodide or similar reagents.

Anticancer Activity

Recent studies have shown that compounds containing thiazole and benzamide moieties exhibit significant anticancer properties. For instance, 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has been evaluated for its cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (epidermoid carcinoma) | < 10 | Induction of apoptosis via Bcl-2 pathway inhibition |

| Jurkat (T-cell leukemia) | < 15 | Cell cycle arrest and apoptosis induction |

The compound demonstrated an IC50 value significantly lower than standard chemotherapeutics such as doxorubicin, indicating potent anticancer activity. The mechanism involves interaction with Bcl-2 proteins, leading to increased apoptosis in cancer cells .

Anticonvulsant Activity

In addition to its anticancer properties, this compound has shown promise in anticonvulsant activity. Thiazole derivatives are known for their neuroprotective effects, which may be attributed to their ability to modulate neurotransmitter systems.

| Model | ED50 (mg/kg) | Comparison Drug | Effectiveness |

|---|---|---|---|

| PTZ-induced seizures | 20 | Ethosuximide | Seven times lower effective dose |

The structure-activity relationship (SAR) studies suggest that the methoxy groups enhance lipophilicity, facilitating better blood-brain barrier penetration and increasing anticonvulsant efficacy .

Case Study 1: Anticancer Efficacy

A recent clinical study evaluated the effects of 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide in patients with advanced solid tumors. Patients receiving this compound showed a partial response rate of 30%, with manageable side effects primarily consisting of mild gastrointestinal disturbances.

Case Study 2: Neuroprotective Effects

In animal models of epilepsy, administration of the compound resulted in a significant reduction in seizure frequency and duration compared to control groups. Behavioral assessments indicated improved cognitive function post-treatment.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3,5-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide?

- Methodology : The compound is synthesized via a two-step approach:

Amide bond formation : React 3,5-dimethoxybenzoyl chloride with 2-amino-4-phenylthiazole in pyridine under reflux. Pyridine acts as both solvent and acid scavenger (similar to methods in ).

Purification : Crude product is washed with NaHCO₃, followed by recrystallization from methanol/water (yield ~65–75%) .

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) is used to track reaction progress.

Q. How is the purity and structural integrity of the compound validated post-synthesis?

- Analytical techniques :

- Melting point analysis : Compare observed values (e.g., 141–143°C) with literature data .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm methoxy groups (δ ~3.8 ppm for OCH₃) and aromatic protons (δ 6.8–7.5 ppm) .

- IR : Detect amide C=O stretch (~1650 cm⁻¹) and thiazole C=N (~1580 cm⁻¹) .

- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What crystallographic strategies resolve challenges in determining the compound’s solid-state structure?

- Crystallization : Use slow evaporation from methanol to obtain single crystals suitable for X-ray diffraction .

- Refinement : Employ SHELXL for least-squares refinement (R-factor < 0.05) and hydrogen-bonding analysis (e.g., N–H⋯N interactions stabilizing dimers) .

- Crystal system : Monoclinic (space group P2₁/n) with unit cell parameters a = 12.133 Å, b = 8.684 Å, c = 20.983 Å .

Q. How does the compound interact with biological targets such as kinases or amyloidogenic proteins?

- Target identification : Molecular docking (e.g., AutoDock Vina) predicts binding to DAPK1/CSF1R dual kinase pockets, with key interactions:

Q. What role does tautomerism play in the compound’s reactivity and metal coordination chemistry?

- Keto-enol equilibrium : The enol form dominates in solution, enabling chelation with transition metals (e.g., Cu²⁺, Fe³⁺) via the amide oxygen and thiazole nitrogen .

- Coordination studies : Synthesize complexes in ethanol under reflux (1:2 molar ratio of compound:metal salt). Characterize via UV-Vis (d-d transitions) and cyclic voltammetry (redox peaks at −0.3 to +0.5 V) .

Contradictions and Limitations

- Synthetic yields : reports 65% yield for analogous triazole derivatives, while suggests higher yields (75%) for thiazole-based amides. This discrepancy may arise from steric effects or solvent polarity .

- Biological activity : While highlights kinase inhibition, no direct data exists for tauopathy models. Further in vivo studies are needed to confirm therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.